molecular formula C27H24ClN3O2 B334761 2-(4-CHLOROPHENYL)-4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE

2-(4-CHLOROPHENYL)-4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE

Cat. No.: B334761
M. Wt: 457.9 g/mol
InChI Key: ZZXUJMIIVNPVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Piperazine Derivative Addition: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the quinoline core.

    Methoxyphenyl Group Attachment: This step involves the reaction of the intermediate with 2-methoxyphenyl derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to prevent replication.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the chlorophenyl and piperazine groups.

    4-Chloroquinoline: Lacks the methoxyphenyl and piperazine groups.

    2-(4-Chlorophenyl)quinoline: Lacks the piperazine and methoxyphenyl groups.

Uniqueness

2-(4-CHLOROPHENYL)-4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is unique due to the combination of its functional groups, which confer specific biological activities and chemical reactivity that are not observed in simpler quinoline derivatives.

Properties

Molecular Formula

C27H24ClN3O2

Molecular Weight

457.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)quinolin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C27H24ClN3O2/c1-33-26-9-5-4-8-25(26)30-14-16-31(17-15-30)27(32)22-18-24(19-10-12-20(28)13-11-19)29-23-7-3-2-6-21(22)23/h2-13,18H,14-17H2,1H3

InChI Key

ZZXUJMIIVNPVQJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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